molecular formula C17H16ClN3O2 B248344 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine

1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine

Cat. No. B248344
M. Wt: 329.8 g/mol
InChI Key: MNULTDIUBIYADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine, also known as CNIP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CNIP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine has been shown to have several biochemical and physiological effects. Studies have shown that 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine also inhibits the activity of NF-κB, which leads to the inhibition of pro-inflammatory cytokine production. In addition, 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine in lab experiments is its potent anti-cancer and anti-inflammatory activity. 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. Another advantage of using 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine in lab experiments is its potential toxicity and lack of selectivity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.

Future Directions

There are several future directions for research on 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine. One area of research is the development of novel derivatives of 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine with improved selectivity and potency. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory activity of 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine. Studies are also needed to determine the optimal dose and duration of treatment for 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine in various diseases. In addition, the potential neuroprotective effects of 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine need to be further investigated in animal models of neurological disorders.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine involves the reaction of 3-chlorobenzoyl chloride with isonicotinoyl hydrazine in the presence of a base such as triethylamine. The resulting product is then subjected to cyclization with piperazine in the presence of a catalyst such as copper (II) acetate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-(3-Chlorobenzoyl)-4-isonicotinoylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H16ClN3O2/c18-15-3-1-2-14(12-15)17(23)21-10-8-20(9-11-21)16(22)13-4-6-19-7-5-13/h1-7,12H,8-11H2

InChI Key

MNULTDIUBIYADS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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